1-(Pyridin-2-yl)piperazin-2-one hydrochloride

Description

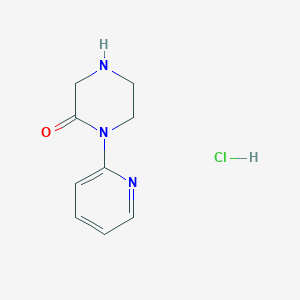

Chemical Structure: The compound consists of a piperazin-2-one core (a six-membered ring containing two nitrogen atoms and a ketone group) substituted at the 1-position with a pyridin-2-yl moiety. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications .

Applications: Primarily used as a synthetic intermediate in drug discovery, particularly for targeting G protein-coupled receptors (GPCRs) and enzymes due to its nitrogen-rich heterocyclic framework .

Properties

Molecular Formula |

C9H12ClN3O |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

1-pyridin-2-ylpiperazin-2-one;hydrochloride |

InChI |

InChI=1S/C9H11N3O.ClH/c13-9-7-10-5-6-12(9)8-3-1-2-4-11-8;/h1-4,10H,5-7H2;1H |

InChI Key |

VGCPFDZSHBCPEF-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(C(=O)CN1)C2=CC=CC=N2.Cl |

Origin of Product |

United States |

Preparation Methods

Key Reaction Conditions and Reagents

| Step | Reagents/Conditions | Details/Notes |

|---|---|---|

| N-Alkylation | 2-chloropyridine or 2-halopyridine, base (e.g., Na2CO3) | Performed in aqueous or organic solvents at 25–40 °C, mild alkaline conditions to promote substitution on piperazine nitrogen. |

| Cyclization (if needed) | Acidic hydrolysis or heating | To form the piperazin-2-one ring if starting from open-chain intermediates. |

| Salt formation | 1–6 M HCl, preferably ~2 M | Converts free base to hydrochloride salt, improving purity and stability. |

Example from Literature

- A patent describes the preparation of 1-(2-pyrimidine) piperazine hydrochloride via condensation of N-Boc-piperazine with 2-chloropyrimidine under alkaline conditions (Na2CO3), followed by acidic hydrolysis to remove the Boc group and form the hydrochloride salt. The condensation occurs in water at 25 °C for 2–5 hours, and hydrolysis in 1–6 M HCl at 25 °C for 1.5–3 hours, yielding high purity product suitable for industrial scale.

Although this example is for a pyrimidine analog, the method is adaptable for 2-pyridinyl substitution due to structural similarities.

Cascade and Metal-Promoted Synthesis Approaches

Advanced synthetic methods involve cascade reactions or metal-catalyzed transformations to construct the piperazin-2-one core with pyridinyl substitution in fewer steps.

A reported method uses a cascade double cyclization promoted by palladium catalysts with aryl iodides, primary amines, and chloro allenylamide precursors to afford piperazinone derivatives efficiently. This method allows for combinatorial synthesis of diverse piperazinone structures, including those with pyridinyl substituents.

Typical conditions include Pd(PPh3)4 catalyst, AgNO3 as co-catalyst, and Cs2CO3 base in acetonitrile under reflux for 16 hours under nitrogen atmosphere, followed by purification via flash chromatography.

Alternative Routes via Carbamoylation and Protection-Deprotection Strategies

Another approach involves the synthesis of N-(pyridin-2-yl)piperazin-2-one derivatives via carbamoylation of piperazine derivatives with pyridinyl carboxylic acid derivatives or isocyanates, followed by salt formation.

For example, N-Boc-piperazine reacts with pyridinyl carboxamide intermediates under elevated temperature and pressure (autoclave, 160 °C, 1 MPa) in 1,4-dioxane with catalysts like 1-methylpyrrolidine. The resulting carbamate is then deprotected and converted to hydrochloride salt with 36% HCl.

This method is scalable and yields high-purity hydrochloride salts suitable for pharmaceutical applications.

Summary Table of Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| N-Alkylation + Acid Hydrolysis | N-Boc-piperazine, 2-chloropyridine, Na2CO3, HCl | Mild conditions, high purity, industrially feasible | Requires protection/deprotection steps |

| Metal-Catalyzed Cascade | Pd(PPh3)4, AgNO3, Cs2CO3, aryl iodides, reflux | Efficient, combinatorial diversity | Requires expensive catalysts, longer reaction times |

| Carbamoylation + Deprotection | Pyridinyl carboxamide, N-Boc-piperazine, autoclave, HCl | Scalable, high yield, robust | High temperature/pressure required |

Research Findings on Reaction Optimization

The molar ratio of piperazine derivative to pyridine halide is critical; typical preferred ratios are 1:1 to 1:1.5 to optimize yield and minimize impurities.

Reaction temperatures around 25 °C for condensation and hydrolysis steps favor high purity and yield, reducing side reactions.

Use of water as solvent in condensation and hydrolysis offers environmental and cost benefits.

Metal-catalyzed methods require inert atmosphere and longer reflux times but enable rapid assembly of complex piperazinone frameworks.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-2-yl)piperazin-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Pharmacological Applications

The compound has been studied for its potential in various therapeutic areas:

Antidepressant Activity

Research indicates that derivatives of piperazine, including 1-(Pyridin-2-yl)piperazin-2-one hydrochloride, exhibit antidepressant-like effects in animal models. These compounds may act on serotonin receptors, which are crucial in mood regulation .

Antitumor Properties

Studies have demonstrated that compounds similar to this compound possess anticancer activity. They have been shown to inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies revealed that it exhibits significant antibacterial activity against various strains of bacteria, making it a candidate for developing new antibiotics .

CNS Activity

Due to its ability to cross the blood-brain barrier, this compound is being investigated for its potential use in treating neurological disorders such as anxiety and schizophrenia. Its interaction with neurotransmitter systems suggests a role in modulating CNS activity .

Case Studies

Several studies highlight the effectiveness of this compound:

Case Study 1: Antidepressant Effects

In a study published by MDPI, researchers evaluated the antidepressant effects of piperazine derivatives. The results indicated that these compounds significantly reduced depressive behaviors in rodent models when administered at specific dosages .

Case Study 2: Antitumor Activity

A publication detailed the synthesis of piperazine-based compounds and their evaluation against cancer cell lines. The study found that certain derivatives exhibited potent cytotoxicity, suggesting their potential as chemotherapeutic agents .

Data Tables

Mechanism of Action

The mechanism of action of 1-(Pyridin-2-yl)piperazin-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The table below highlights key structural analogs and their substituent differences:

Key Observations :

Physicochemical Properties

| Property | 1-(Pyridin-2-yl)piperazin-2-one HCl | 1-(4-Fluorophenyl)piperazin-2-one HCl | 1-(3-Chlorophenyl)piperazin-2-one HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | ~246.7 | ~263.7 | ~280.1 |

| Solubility | High (due to HCl salt) | Moderate in polar solvents | Moderate in polar solvents |

| LogP (Predicted) | 1.2 | 2.1 | 2.5 |

| Stability | Stable under anhydrous conditions | Sensitive to hydrolysis | Stable at room temperature |

Notes:

Biological Activity

1-(Pyridin-2-yl)piperazin-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

This compound features a piperazine ring substituted with a pyridine moiety. Its molecular formula is CHClNO, and it possesses notable pharmacological properties, including interactions with various neurotransmitter receptors.

1. Affinity for Serotonin Receptors

Research indicates that compounds containing the piperazine moiety often exhibit significant affinity for serotonin receptors, particularly the 5-HT and 5-HT subtypes. For instance, a related study demonstrated that derivatives of piperazine showed binding affinities in the micromolar range (Ki = 2.30 μM) towards 5-HT receptors, suggesting that structural modifications can enhance receptor interaction .

2. Antitumor Activity

Several studies have explored the antiproliferative effects of piperazine derivatives against cancer cell lines. In particular, compounds similar to 1-(Pyridin-2-yl)piperazin-2-one have shown promising results against breast, colon, and lung cancer cells. The highest activity was noted for derivatives with specific substitutions on the piperazine ring, which enhanced their efficacy against these cancer types .

3. Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. A series of piperazine derivatives were synthesized and tested against Mycobacterium tuberculosis, with some exhibiting low MIC values (as low as 1.56 μg/mL), indicating strong potential as anti-tubercular agents .

The biological activity of this compound can be attributed to its interaction with various neurotransmitter systems:

- Serotonergic System : The compound's ability to bind to serotonin receptors suggests a role in modulating mood and anxiety disorders.

- Dopaminergic System : Some studies have indicated that related compounds can influence dopamine receptor activity, potentially affecting conditions like schizophrenia and depression .

Case Studies

- Study on Antitumor Activity : A recent investigation into the antiproliferative effects of pyridine-piperazine derivatives highlighted their ability to induce cell cycle arrest in cancer cells, leading to apoptosis. The study utilized several cell lines and reported IC50 values demonstrating significant cytotoxicity .

- Serotonin Receptor Binding Study : A docking study provided insights into the electrostatic interactions between this compound and serotonin receptors, revealing critical binding conformations that enhance receptor affinity .

Summary of Findings

Q & A

Basic: What are the recommended protocols for synthesizing 1-(Pyridin-2-yl)piperazin-2-one hydrochloride with high purity?

Methodological Answer:

Synthesis typically involves coupling pyridine derivatives with functionalized piperazine intermediates under anhydrous conditions. Key steps include:

- Reaction Optimization : Use nucleophilic substitution or reductive amination in polar aprotic solvents (e.g., DMF or acetonitrile) at 60–80°C for 12–24 hours .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane gradient) followed by recrystallization in ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile mobile phase) .

- Hydrochloride Salt Formation : Treat the free base with HCl gas in diethyl ether, followed by lyophilization to isolate the crystalline hydrochloride salt .

Basic: How should researchers characterize the structural and chemical properties of this compound?

Methodological Answer:

A multi-technique approach is essential:

- Structural Confirmation : Use - and -NMR to verify the pyridinyl-piperazine backbone. Key NMR signals: pyridine protons at δ 8.2–8.5 ppm, piperazine protons at δ 3.1–3.7 ppm .

- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (e.g., [M+H] at m/z 210.1 for the free base) .

- Thermal Stability : TGA/DSC to assess decomposition temperatures (>200°C under nitrogen) and hygroscopicity .

Advanced: How do stability studies inform storage and handling protocols for this compound in long-term research?

Methodological Answer:

Stability under varying conditions must be empirically validated:

- Light Sensitivity : Store in amber glass vials at –20°C; UV-Vis spectroscopy shows degradation (λ~270 nm) after 72 hours under UV light .

- Humidity Control : Dynamic vapor sorption (DVS) studies reveal >5% water uptake at 75% RH, necessitating desiccants in storage .

- Solution Stability : Monitor pH-dependent degradation in aqueous buffers (pH 2–9) via LC-MS; avoid prolonged exposure to alkaline conditions (pH >8) due to piperazine ring hydrolysis .

Advanced: What computational strategies predict the reactivity of this compound in novel reactions?

Methodological Answer:

Hybrid computational-experimental workflows are critical:

- Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways, e.g., nucleophilic attack at the pyridine nitrogen or piperazine’s carbonyl group .

- Reaction Prediction Tools : Apply machine learning (e.g., ICReDD’s platform) to screen solvent systems and catalysts for cross-coupling reactions, reducing trial-and-error experimentation .

- Molecular Dynamics : Simulate solubility and aggregation behavior in biological buffers to guide in vitro assay design .

Advanced: How should researchers resolve contradictions in hazard data across safety datasets?

Methodological Answer:

Discrepancies in GHS classifications (e.g., "no known hazards" vs. unspecified risks) require proactive validation:

- In Silico Toxicity Prediction : Use tools like OECD QSAR Toolbox to assess mutagenicity or ecotoxicity, supplementing missing SDS data .

- Experimental Validation : Perform Ames tests for mutagenicity and acute toxicity assays (OECD 423) in collaboration with certified labs .

- Literature Cross-Referencing : Compare with structurally analogous compounds (e.g., pyridinyl-piperazine derivatives) to infer handling precautions .

Advanced: What strategies optimize this compound’s use in multi-step synthetic pathways (e.g., drug discovery)?

Methodological Answer:

- Orthogonal Protection : Temporarily protect the piperazine nitrogen with Boc groups during pyridine functionalization, followed by HCl-mediated deprotection .

- Cross-Coupling Compatibility : Screen Pd-catalyzed reactions (Suzuki, Buchwald-Hartwig) for compatibility; avoid strong bases that may degrade the hydrochloride salt .

- Scale-Up Considerations : Use flow chemistry for safer handling of intermediates, with real-time FTIR monitoring to track reaction progress .

Basic: What analytical techniques quantify trace impurities in research-grade batches?

Methodological Answer:

- HPLC-DAD/MS : Detect impurities at <0.1% levels using a reverse-phase column and diode-array detection (220–300 nm) .

- Elemental Analysis : Verify stoichiometry of the hydrochloride salt (e.g., Cl content via ion chromatography) .

- Residual Solvent Analysis : Headspace GC-MS to ensure compliance with ICH Q3C guidelines for solvents like DMF or acetonitrile .

Advanced: How can researchers design experiments to elucidate degradation pathways under oxidative stress?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to HO (3% v/v, 40°C) and analyze degradation products via LC-HRMS. Major pathways include N-oxidation of the pyridine ring or piperazine cleavage .

- Isotope Labeling : Use -labeled analogs to track nitrogen migration during degradation .

- Mechanistic Probes : Add radical scavengers (e.g., BHT) to confirm/rule out free-radical-mediated degradation .

Basic: What are the critical parameters for ensuring reproducibility in biological assays using this compound?

Methodological Answer:

- Solution Preparation : Pre-dissolve in DMSO (10 mM stock), filter-sterilize (0.22 µm), and confirm concentration via UV absorbance (ε~10,500 Mcm at 265 nm) .

- Buffer Compatibility : Avoid phosphate buffers at high concentrations (>50 mM) due to potential precipitation of the hydrochloride salt .

- Positive Controls : Use structurally validated analogs (e.g., 1-(pyrimidin-2-yl)piperazine derivatives) to benchmark activity .

Advanced: How do computational models align with experimental data in predicting this compound’s pharmacokinetic properties?

Methodological Answer:

- ADME Prediction : Use SwissADME or ADMETLab to estimate logP (~1.2), solubility (~25 mg/mL), and CYP450 inhibition. Validate with experimental Caco-2 permeability assays .

- Metabolite Identification : Combine in vitro microsomal assays with molecular networking (GNPS) to map Phase I/II metabolites .

- PK/PD Modeling : Integrate physiologically based pharmacokinetic (PBPK) models with in vivo rodent data to refine dosing regimens .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.